2-({9-[(3-methoxyphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)-N-(2-methylphenyl)acetamide
Description
This compound features a structurally complex tricyclic core (8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-hexaen) with a sulfanyl (-S-) bridge and a 3-methoxyphenylmethyl substituent at the 9-position. The sulfonyl (8,8-dioxo) group enhances polarity, influencing solubility and binding interactions.
Properties
IUPAC Name |
2-[6-[(3-methoxyphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O4S2/c1-18-8-3-5-12-22(18)29-25(32)17-36-27-28-15-24-26(30-27)21-11-4-6-13-23(21)31(37(24,33)34)16-19-9-7-10-20(14-19)35-2/h3-15H,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFSAHGJFKEMAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Substituent Variations in Phenyl Groups
- N-(3-Chloro-4-methoxyphenyl) analog (CAS 895102-81-5): Replaces the 2-methylphenyl with a 3-chloro-4-methoxyphenyl group. The methoxy group at the 4-position may improve metabolic stability compared to the 3-methoxy analog .
- 9-(4-Methoxyphenyl) and 9-(4-Hydroxyphenyl) derivatives: Substitution at the 9-position with 4-methoxyphenyl (lipophilic) versus 4-hydroxyphenyl (polar) groups alters solubility and hydrogen-bonding capacity. Hydroxyl groups may confer antioxidant properties, as seen in phenolic compounds like those in Populus buds .
Core Modifications
- Sulfur vs. Oxygen in the Tricyclic System : Replacement of the sulfonyl group with carbonyl (C=O) or other heteroatoms could reduce electron-withdrawing effects, impacting redox activity and interactions with thiol-containing enzymes.
- Sulfanyl Bridge (-S-) : Analogous compounds lacking this bridge show diminished ability to participate in disulfide exchange or metal coordination, critical for protease inhibition or chelation-based mechanisms .
Chemical Similarity and Computational Analysis
Tanimoto Similarity Coefficients
Using substructure fingerprints (PubChem) and ChemRICH software, the compound’s Tanimoto coefficient with its 3-chloro-4-methoxyphenyl analog is estimated to exceed 0.85, indicating high structural overlap. Lower similarity (0.4–0.6) is observed with simpler phenylpropenoids or terpenes, emphasizing the role of the tricyclic core in defining uniqueness .
Electronic and Geometric Similarity
- Isoelectronicity : The compound shares electronic features with cluster compounds (e.g., similar valence electron density), but divergent geometry limits functional analogy. For example, planar tricyclic systems vs. tetrahedral clusters yield different reactivity profiles .
- QSAR Descriptors: Van der Waals volume and polar surface area differ significantly from non-tricyclic acetamides, correlating with distinct pharmacokinetic properties (e.g., blood-brain barrier permeability) .
Antioxidant and Anti-inflammatory Potential
The 3-methoxyphenyl group may mimic phenolic antioxidants found in Populus buds, which exhibit radical scavenging activity. However, the sulfonyl group could introduce pro-oxidant effects under certain conditions, necessitating further in vivo studies .
Enzyme Inhibition
The sulfanyl bridge may interact with catalytic serine residues, while the tricyclic core provides steric hindrance against hydrolysis .
Research Tools and Methodologies
- ChemRICH: Used to cluster metabolites based on Tanimoto similarity, identifying the compound within a cluster of sulfonamide-containing molecules with anti-inflammatory annotations .
- SHELX Software : Critical for resolving its crystalline structure, particularly in defining the 8lambda6-thia configuration and sulfonyl geometry .
Table: Key Structural and Functional Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
